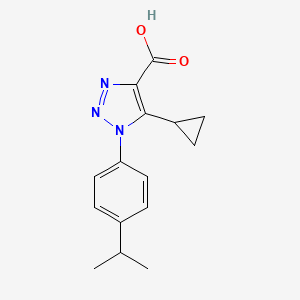
5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors that are involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is its versatility. It can be easily modified to produce derivatives with specific biological activities. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of more potent derivatives with improved pharmacological properties. Another area of interest is the evaluation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of cyclopropylamine, 4-isopropylphenyl acetylene, and ethyl 2-azidoacetate in the presence of copper (I) iodide and triphenylphosphine. The reaction proceeds through the formation of a copper acetylide intermediate, which undergoes a 1,3-dipolar cycloaddition reaction with the azide to form the triazole ring. The resulting product is then hydrolyzed to give the desired carboxylic acid.
Applications De Recherche Scientifique
5-cyclopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a pharmacological agent. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)10-5-7-12(8-6-10)18-14(11-3-4-11)13(15(19)20)16-17-18/h5-9,11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFIDPCKBVRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)
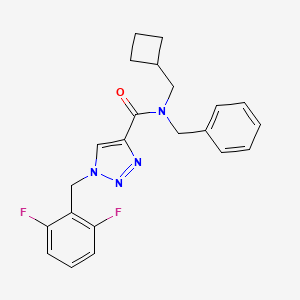
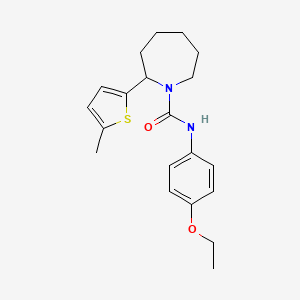

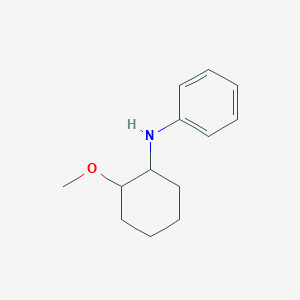
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)
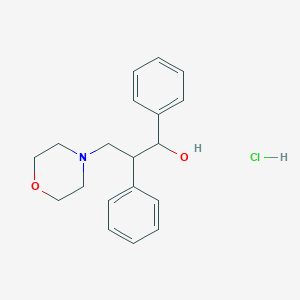
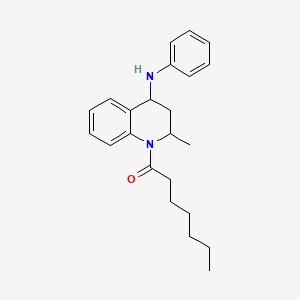

![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)


